Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 4,7-dihydro core structure with a dimethylaminophenyl group at position 7, a phenyl group at position 5, and an ethyl carboxylate ester at position 4. The dimethylaminophenyl substituent introduces electron-donating properties, which may influence reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H23N5O2/c1-4-29-21(28)18-19(15-8-6-5-7-9-15)25-22-23-14-24-27(22)20(18)16-10-12-17(13-11-16)26(2)3/h5-14,20H,4H2,1-3H3,(H,23,24,25) |
InChI Key |
JAVGUEBTEHZQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
- A microwave-mediated, catalyst-free synthesis has been established for 1,2,4-triazolo[1,5-a]pyridines.
- The tandem reaction involves enaminonitriles and benzohydrazides, proceeding via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
- This method demonstrates broad substrate scope, good functional group tolerance, and excellent yields.
- Scale-up reactions and late-stage functionalization further highlight its synthetic utility .
Chemical Reactions Analysis
- Common reagents include enaminonitriles, benzohydrazides, and nitriles.
- Major products are the desired triazolo pyridine derivatives .
Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: undergoes various reactions:
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring fused to a pyrimidine structure, which is further substituted with an ethyl ester group and a dimethylamino phenyl moiety. These structural characteristics are significant as they influence the compound's biological activity and interaction profiles.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits promising anticancer properties. Molecular docking studies have demonstrated favorable binding affinities with targets involved in cancer pathways. Such interactions are crucial for understanding the mechanism of action and optimizing therapeutic efficacy against various cancer types.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it may modulate inflammatory responses in cellular models, suggesting its potential use in treating inflammatory diseases.
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of this compound compared to similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 5-Phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Contains a pyridine substituent | Antimicrobial properties |
| Ethyl 7-(4-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Methyl substitution increases lipophilicity | Potentially anti-inflammatory |
| Ethyl 6-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Halogenated aromatic ring | Enhanced cytotoxicity against cancer cells |
Case Studies
Several studies have highlighted the efficacy of this compound in laboratory settings:
- Study on Cancer Cell Lines : In vitro tests demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines such as K562 and MCF-7. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Inflammatory Response Modulation : Another study focused on the compound's ability to inhibit pro-inflammatory cytokines in activated macrophages. The results indicated a dose-dependent reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
- The exact mechanism remains context-dependent.
- Molecular targets and pathways involved are specific to the biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Triazolopyrimidine derivatives exhibit significant variability in substituents, which directly impact their physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Donating Groups (e.g., dimethylamino, methoxy) enhance solubility and may improve binding to biological targets .
- Electron-Withdrawing Groups (e.g., Cl, CF3) increase reactivity in subsequent chemical modifications .
- Halogenated Derivatives (e.g., 4-bromophenyl, 2-fluorobenzyl) are often explored for crystallography and stability studies .
Key Observations :
Biological Activity
Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (commonly referred to as compound 1) is a member of the triazolo-pyrimidine class of compounds, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused with a pyrimidine moiety. The presence of the dimethylamino group is significant for its biological interactions.
1. Anticancer Activity
Research indicates that compound 1 exhibits notable anticancer properties. A study demonstrated its ability to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The inhibitory activity was assessed through in vitro assays, revealing an IC50 value of approximately 303.5 µM, which indicates moderate potency compared to standard inhibitors like tipiracil-HCl (IC50 = 0.014 µM) .
2. Anti-inflammatory Effects
In addition to its anticancer potential, compound 1 has shown anti-inflammatory activity. A recent review highlighted that derivatives of triazolo-pyrimidines possess significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), with some derivatives achieving IC50 values as low as 0.04 µM . This suggests that compound 1 may also contribute to reducing inflammation in various pathological conditions.
3. Cytotoxicity Evaluation
Cytotoxicity studies conducted on the 3T3 mouse fibroblast cell line showed that compound 1 is non-toxic at concentrations that exhibit significant biological activity. The results indicated that cell viability remained above 50% at concentrations corresponding to its IC50 for TP inhibition .
Table 1: Biological Activity Summary
| Activity | IC50 Value (µM) | Remarks |
|---|---|---|
| Thymidine Phosphorylase Inhibition | 303.5 ± 0.42 | Moderate potency compared to standards |
| COX-2 Inhibition | 0.04 | Comparable to celecoxib |
| Cytotoxicity (3T3 Cell Line) | >50% viability | Non-toxic at active concentrations |
The mechanism of action for compound 1 involves non-competitive inhibition of thymidine phosphorylase, which is critical for its anticancer effects. Molecular docking studies have provided insights into the binding interactions between the compound and the enzyme's active site, suggesting a strong affinity due to structural complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
